molecular formula C7H11NO5 B12650969 N-((Vinyloxy)carbonyl)-L-threonine CAS No. 45083-20-3

N-((Vinyloxy)carbonyl)-L-threonine

Cat. No.: B12650969
CAS No.: 45083-20-3
M. Wt: 189.17 g/mol
InChI Key: BIYRYXIBPQJLIG-UHNVWZDZSA-N
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Description

N-((Vinyloxy)carbonyl)-L-threonine is a specialized organic compound that features a vinyloxycarbonyl group attached to the amino acid L-threonine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine followed by the introduction of the vinyloxycarbonyl group. One common method includes the reaction of L-threonine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-((Vinyloxy)carbonyl)-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of L-threonine can be oxidized to form a carbonyl group.

    Reduction: The vinyloxycarbonyl group can be reduced to form a hydroxyl group.

    Substitution: The vinyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted threonine derivatives.

Scientific Research Applications

N-((Vinyloxy)carbonyl)-L-threonine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and polymers.

Mechanism of Action

The mechanism of action of N-((Vinyloxy)carbonyl)-L-threonine involves its interaction with specific molecular targets. The vinyloxycarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

  • N-((Vinyloxy)carbonyl)-L-serine
  • N-((Vinyloxy)carbonyl)-L-tyrosine
  • N-((Vinyloxy)carbonyl)-L-cysteine

Comparison: N-((Vinyloxy)carbonyl)-L-threonine is unique due to the presence of both a hydroxyl group and a vinyloxycarbonyl group, which provides distinct reactivity and functional versatility. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications.

Properties

CAS No.

45083-20-3

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

(2S,3R)-2-(ethenoxycarbonylamino)-3-hydroxybutanoic acid

InChI

InChI=1S/C7H11NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h3-5,9H,1H2,2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1

InChI Key

BIYRYXIBPQJLIG-UHNVWZDZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC=C)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC=C)O

Origin of Product

United States

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